[2-(2,5-Dimethyl-1H-indol-3-yl)ethyl](pyridin-2-ylmethyl)amine dihydrochloride
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Overview
Description
2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride is a synthetic organic compound that features an indole moiety and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both indole and pyridine structures within the molecule suggests it may exhibit unique biological activities and chemical properties.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple receptors . The downstream effects of these interactions can lead to a variety of biological activities .
Result of Action
The broad-spectrum biological activities of indole derivatives suggest that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole structure.
Alkylation: The indole derivative is then alkylated using an appropriate alkyl halide to introduce the ethyl group at the 2-position.
Pyridine Attachment: The pyridine ring is introduced through a nucleophilic substitution reaction, where the alkylated indole reacts with a pyridine derivative.
Final Product Formation: The resulting compound is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the pyridine ring or the indole nitrogen, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and strong bases like sodium hydride (NaH) are often employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce fully hydrogenated indole or pyridine rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole and pyridine rings are known to interact with various biological targets, making this compound a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The ability of the compound to modulate biological pathways makes it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the indole and pyridine rings.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Pyridine-2-carboxylic acid: A compound with a similar pyridine ring.
Tryptophan: An amino acid with an indole moiety.
Uniqueness
What sets 2-(2,5-Dimethyl-1H-indol-3-yl)ethylamine dihydrochloride apart is the combination of both indole and pyridine rings within a single molecule. This dual functionality allows it to interact with a broader range of biological targets and participate in diverse chemical reactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dimethyl-1H-indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3.2ClH/c1-13-6-7-18-17(11-13)16(14(2)21-18)8-10-19-12-15-5-3-4-9-20-15;;/h3-7,9,11,19,21H,8,10,12H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLQBLMJXCXDIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNCC3=CC=CC=N3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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